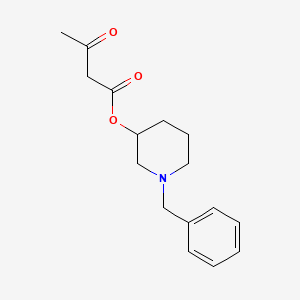

1-Benzylpiperidin-3-yl 3-oxobutanoate

Description

Evolution of Piperidine (B6355638) Heterocycles in Complex Molecular Architectures

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental structural motif in the realm of organic chemistry. nih.govwikipedia.org Its prevalence in a vast array of natural products, particularly alkaloids, has long established it as a critical building block in the synthesis of complex molecules. wikipedia.orgnih.gov Historically, the isolation of piperidine-containing alkaloids from natural sources, such as piperine from black pepper, spurred the initial interest in this heterocyclic system. wikipedia.orgnih.govacs.org

Over the decades, the role of piperidine has evolved from being a component of naturally occurring compounds to a versatile scaffold in the design and synthesis of novel molecular architectures. nih.gov The development of new synthetic methodologies has allowed chemists to construct highly functionalized and stereochemically complex piperidine derivatives. nih.gov These advancements have been crucial in medicinal chemistry, where the piperidine ring is a common feature in many pharmaceuticals. nih.govnih.govijnrd.org Its ability to adopt a stable chair conformation, similar to cyclohexane, provides a three-dimensional framework that can be strategically decorated with various substituents to interact with biological targets. wikipedia.org The continuous development of synthetic routes, including hydrogenation of pyridine (B92270) derivatives and various cyclization strategies, has expanded the accessibility and diversity of piperidine-based compounds. nih.govnih.gov

Significance of the 1-Benzylpiperidine (B1218667) Moiety in Chemical Research

Within the diverse family of piperidine derivatives, the 1-benzylpiperidine moiety holds particular significance in chemical research and drug discovery. nih.gov The N-benzyl group is a key structural feature that imparts valuable properties to the piperidine scaffold. nih.govresearchgate.net Medicinal chemists frequently utilize the N-benzylpiperidine motif as a versatile tool to modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability. nih.govresearchgate.net

The presence of the benzyl (B1604629) group can also facilitate crucial interactions with biological targets. For instance, the aromatic ring of the benzyl group can engage in π-π stacking or cation-π interactions with amino acid residues in proteins, thereby enhancing binding affinity and selectivity. nih.govresearchgate.netnih.gov Furthermore, the 1-benzylpiperidine scaffold serves as a valuable synthetic intermediate. The benzyl group can act as a protecting group for the piperidine nitrogen, which can be readily removed under various conditions to allow for further functionalization. orgsyn.org This synthetic flexibility makes the 1-benzylpiperidine unit a cornerstone in the construction of a wide range of complex nitrogen-containing compounds. unisi.itresearchgate.net Its application is evident in the synthesis of compounds targeting a variety of biological systems, including the central nervous system. nih.govmdpi.comresearchgate.net

1-Benzylpiperidin-3-yl 3-oxobutanoate

This compound is a chemical compound that belongs to the family of piperidine derivatives. It is recognized for its role as a reagent in chemical and pharmaceutical research. myskinrecipes.com Specifically, it serves as a precursor in the synthesis of more complex molecules that may possess biological activity. myskinrecipes.com Its structure incorporates the 1-benzylpiperidine scaffold, which is a common feature in compounds designed to interact with the central nervous system, such as analgesics, sedatives, or antidepressants. myskinrecipes.com

The chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 85387-34-4 |

| Molecular Formula | C₁₆H₂₁NO₃ |

| Molecular Weight | 275.34 g/mol |

| Purity | 95% |

| MDL Number | MFCD31714989 |

| Storage Condition | 2-8°C, sealed, dry, inert gas |

Properties

IUPAC Name |

(1-benzylpiperidin-3-yl) 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-13(18)10-16(19)20-15-8-5-9-17(12-15)11-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLZSMQQMLZMEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OC1CCCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60542799 | |

| Record name | 1-Benzylpiperidin-3-yl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85387-34-4 | |

| Record name | 1-Benzylpiperidin-3-yl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity Profiles of 1 Benzylpiperidine Derivatives

Reaction Mechanisms in Derivatization

The derivatization of 1-Benzylpiperidin-3-yl 3-oxobutanoate can occur at several positions, primarily involving the β-keto ester functionality and the benzyl (B1604629) group on the piperidine (B6355638) nitrogen.

The β-keto ester portion of the molecule is particularly reactive. It contains an acidic α-hydrogen (at the C2 position of the butanoate chain) that can be removed by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile and can undergo various C-C bond-forming reactions.

A common derivatization is alkylation at the α-carbon. The reaction proceeds via an SN2 mechanism where the enolate attacks an alkyl halide. The choice of base and solvent is crucial to control the reaction and avoid side reactions like O-alkylation or self-condensation.

Another key reaction is the Claisen condensation , where the enolate of one ester molecule attacks the carbonyl group of another. libretexts.org While self-condensation is possible, crossed Claisen condensations with other esters can introduce a variety of acyl groups at the α-position. libretexts.org The mechanism involves nucleophilic acyl substitution, followed by deprotonation of the resulting β-dicarbonyl product to drive the equilibrium.

The carbonyl group of the keto-ester can also be a target for derivatization. For instance, it can react with amines to form enamines or with hydrazines to generate pyrazolone (B3327878) derivatives. nih.gov

The N-benzyl group can be removed via catalytic hydrogenation , a process known as debenzylation. This reaction typically employs a palladium catalyst (e.g., Pd/C) and a hydrogen source, yielding the secondary amine (piperidin-3-yl 3-oxobutanoate) and toluene. researchgate.net The mechanism involves the oxidative addition of the C-N bond to the palladium surface, followed by hydrogenolysis.

Table 1: Common Derivatization Reactions and Mechanisms

| Reaction Type | Reagents & Conditions | Mechanistic Pathway | Resulting Structure |

|---|

Stability and Degradation Pathways Relevant to Synthetic Process Development

The stability of this compound is influenced by conditions such as pH, temperature, and exposure to catalytic agents. Two primary degradation pathways are of concern during synthesis and storage: hydrolysis of the ester and cleavage of the benzyl group.

The ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 1-benzylpiperidin-3-ol (B57625) and 3-oxobutanoic acid. The latter is a β-keto acid and is itself unstable, readily undergoing decarboxylation upon heating to produce acetone (B3395972) and carbon dioxide. This degradation pathway is significant as it can lead to a complete loss of the butanoate side chain.

The N-benzyl group can be cleaved under reductive conditions, as mentioned previously. researchgate.net Oxidative conditions can also lead to degradation. For example, oxidation of the tertiary amine to an N-oxide can facilitate a Polonovski–Potier reaction, leading to the formation of an iminium ion, which can then react with nucleophiles or rearrange. acs.org Furthermore, harsh oxidative conditions can potentially lead to the degradation of the benzyl group itself, forming products like benzaldehyde. researchgate.net

Table 2: Potential Degradation Pathways

| Functional Group | Condition | Degradation Products | Significance |

|---|---|---|---|

| Ester | Acid or Base (Hydrolysis) | 1-Benzylpiperidin-3-ol, 3-Oxobutanoic acid | Loss of ester functionality |

| β-Keto acid (from hydrolysis) | Heat | Acetone, CO2 | Complete loss of side chain |

| N-Benzyl Group | Reductive (e.g., H2/Pd) | Toluene, Piperidin-3-yl 3-oxobutanoate | Loss of N-protecting group |

| Tertiary Amine | Oxidative (e.g., mCPBA) | N-oxide, subsequent iminium ions | Ring opening or further reactions |

Formation of Process-Related Impurities in Synthetic Routes

Process-related impurities can arise from starting materials, intermediates, side reactions, or degradation of the final product. The synthesis of this compound likely involves the esterification of 1-benzylpiperidin-3-ol with a derivative of 3-oxobutanoic acid (e.g., ethyl acetoacetate (B1235776) or diketene).

Potential impurities from the starting materials could include unreacted 1-benzylpiperidin-3-ol and residual reagents from its synthesis, such as 3-hydroxypyridine (B118123) or benzyl chloride. google.com The acetoacetylating agent can also be a source of impurities; for example, ethyl acetoacetate can undergo self-condensation (a Claisen reaction) under basic conditions to form dehydroacetic acid.

Side reactions during the esterification process can generate impurities. If the reaction conditions are not carefully controlled, transesterification may occur if an alcohol other than 1-benzylpiperidin-3-ol is present as a solvent or impurity. Over-acylation or side reactions involving the enolate of the product can also lead to complex mixtures.

Finally, degradation products, as described in section 3.2, such as the hydrolyzed alcohol (1-benzylpiperidin-3-ol ) and the decarboxylated product, can be present as impurities in the final active pharmaceutical ingredient (API).

Table 3: Potential Process-Related Impurities

| Impurity Source | Potential Impurity | Chemical Name |

|---|---|---|

| Starting Material | Unreacted alcohol | 1-Benzylpiperidin-3-ol |

| Reagent Side Reaction | Self-condensation of acetoacetate | Dehydroacetic acid |

| Side Reaction | Di-acylation product | 1-Benzylpiperidin-3-yl 2-acetyl-3-oxobutanoate |

| Degradation | Hydrolysis product | 1-Benzylpiperidin-3-ol |

| Degradation | Debenzylation product | Piperidin-3-yl 3-oxobutanoate |

Regioselective and Stereoselective Transformations

The structure of this compound offers several avenues for regioselective and stereoselective transformations. The piperidine ring and the β-keto ester moiety are the primary sites for such reactions.

Regioselectivity is a key consideration in the functionalization of the piperidine ring. For instance, oxidation of the corresponding N-oxide can lead to the formation of different iminium ions, and conditions can be tuned to favor the endocyclic iminium ion over the exocyclic (benzylic) one. acs.org Further reactions with nucleophiles would then proceed at a specific position on the piperidine ring. Dieckmann cyclizations, a type of intramolecular Claisen condensation, are inherently regioselective and are used to form piperidine-2,4-diones, highlighting the controlled reactivity of related systems. core.ac.ukresearchgate.net

Stereoselectivity is crucial as the C3 position of the piperidine ring is a stereocenter. The synthesis of enantiomerically pure 3-substituted piperidines is an active area of research. nih.govacs.org For instance, asymmetric reductive Heck reactions have been developed to synthesize 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines. acs.orgorganic-chemistry.org

The reduction of the ketone in the 3-oxobutanoate side chain can also be performed stereoselectively to generate a new stereocenter. Biocatalytic reductions using engineered yeast or isolated enzymes (ketoreductases) are well-known for their high stereoselectivity in converting β-keto esters to chiral β-hydroxy esters. researchgate.net Depending on the enzyme and substrate, either the (R)- or (S)-alcohol can be obtained with high enantiomeric excess.

Table 4: Examples of Regio- and Stereoselective Transformations

| Transformation | Reaction Type | Selectivity | Key Features |

|---|---|---|---|

| Piperidine C-H Functionalization | Polonovski–Potier reaction | Regioselective | Formation of endo- vs. exo-cyclic iminium ion can be controlled by acylating agent. acs.org |

| Piperidine Synthesis | Asymmetric Reductive Heck Reaction | Stereoselective | Rh-catalyzed reaction to form enantioenriched 3-substituted piperidine precursors. acs.orgorganic-chemistry.org |

| Ketone Reduction | Biocatalytic Reduction | Stereoselective | Use of engineered enzymes (e.g., ketoreductases) to produce specific stereoisomers of the corresponding β-hydroxy ester. researchgate.net |

| Ring Formation | Dieckmann Cyclization | Regioselective | Intramolecular cyclization to form substituted piperidine-2,4-diones. core.ac.ukresearchgate.net |

Advanced Applications in Chemical Research and Development

Role as Versatile Building Blocks in Medicinal Chemistry

The structural features of 1-Benzylpiperidin-3-yl 3-oxobutanoate make it a valuable heterocyclic building block for synthesizing more complex molecules. bldpharm.com The piperidine (B6355638) ring, in particular, is a key heterocycle frequently incorporated into drug design to explore diverse biological activities. nih.gov

The N-benzylpiperidine scaffold, central to this compound, is a foundational element for generating diverse chemical libraries aimed at screening for biological activity. nih.gov Multicomponent reactions (MCRs), such as the Ugi four-component reaction (Ugi-4CR), are powerful synthetic tools that allow for the efficient, one-step creation of complex molecules from three or more reagents. nih.gov

Researchers have successfully applied the Ugi-4CR to produce structurally diverse libraries of dipeptide derivatives built upon an N-benzylpiperidine scaffold. nih.gov This methodology is highly effective for generating large numbers of compounds for screening purposes, as it allows for the introduction of multiple points of diversity in a single synthetic operation. nih.govresearchgate.net The resulting 1,4,4-trisubstituted piperidines have proven to be a structurally unique class of compounds with significant potential for further development in medicinal chemistry. nih.gov

Beyond their use in library synthesis, benzylpiperidine derivatives are crucial precursors in multi-step organic synthesis. They serve as starting materials for constructing complex molecular architectures, including natural products and their analogues. For instance, the synthesis of trans-3-amino-1-benzylpiperidin-4-ols has been achieved through the regio- and stereospecific cleavage of a 1-benzyl-3,4-epoxypiperidine precursor. researchgate.net Such specific transformations are vital for creating stereochemical analogues of biologically active compounds, like antitumor piperidine alkaloids. researchgate.net

Furthermore, the principles of multi-step synthesis are being advanced through techniques like flow chemistry, where individual reactions are linked into a continuous sequence. syrris.jp This approach allows simpler building blocks to be progressively transformed into complex target molecules by passing them through columns containing immobilized reagents and catalysts. syrris.jp This method avoids extensive purification steps and allows for the rapid assembly of molecules, highlighting the importance of versatile precursors like benzylpiperidine derivatives in modern, efficient synthetic strategies. syrris.jp

Investigations in Medicinal Chemistry

The N-benzylpiperidine scaffold has been a focal point in the search for new therapeutic agents, particularly in the field of virology. Libraries of compounds derived from this core structure have been evaluated for their potential to inhibit various viruses.

The influenza virus RNA polymerase, a complex of three proteins (PB1, PB2, and PA), is essential for viral replication and serves as a key target for antiviral drugs. nih.gov Small molecules designed to disrupt the interaction between these subunits, such as the PA–PB1 interaction, can effectively inhibit viral replication. nih.gov

A class of 1,4,4-trisubstituted piperidines, built from the N-benzylpiperidine scaffold, was initially identified as possessing anti-influenza A virus activity. nih.govresearchgate.net Subsequent research and optimization led to the identification of analogues with low micromolar activity against Influenza A/H1N1. nih.gov Structure-activity relationship (SAR) studies are crucial in this process, helping to define the structural elements necessary for potent antiviral effects. One compound identified through these efforts proved to be a potent and selective inhibitor of both influenza A and B viruses, including oseltamivir-resistant strains, by inhibiting the viral RNA polymerase. nih.gov

| Influenza Inhibitor Target | Mechanism of Action | Example Compound Class |

| Viral Polymerase (PA-PB1) | Disrupts subunit interactions, inhibiting viral RNA synthesis. nih.gov | Small molecule inhibitors identified via in silico screening. nih.gov |

| Hemagglutinin (HA) | Blocks HA-mediated membrane fusion, preventing viral entry into host cells. nih.gov | Broad-spectrum antivirals (e.g., Arbidol), specific fusion inhibitors. nih.gov |

| Neuraminidase (NA) | Blocks the release of new virions from the host cell. nih.gov | NA inhibitors (e.g., Oseltamivir). nih.gov |

This table provides an overview of common targets for influenza A virus inhibitors and the mechanisms by which they function.

Building on promising results from influenza research, the same library of 1,4,4-trisubstituted piperidines was screened for activity against coronaviruses. nih.gov A detailed SAR analysis was conducted on 63 analogues against human coronavirus 229E (HCoV-229E), which led to the identification of four potent molecules that also demonstrated micromolar activity against SARS-CoV-2. nih.govresearchgate.net

Research indicates that the antiviral action of these compounds occurs after the virus enters the host cell, specifically at the stage of viral polyprotein processing and the beginning of RNA synthesis. nih.govresearchgate.net Enzymatic assays revealed that while the compounds did not inhibit several enzymes involved in RNA synthesis (such as RNA-dependent RNA polymerase or methyltransferases), they did inhibit the SARS-CoV-2 main protease (Mpro or 3CLpro). nih.govresearchgate.net Mpro is a critical enzyme for cleaving viral polyproteins, making it an attractive target for antiviral drugs. nih.govnih.gov Although the observed inhibition was modest, in silico studies supported the plausibility of the compounds binding to the Mpro catalytic site. nih.govresearchgate.net This positions the 1,4,4-trisubstituted piperidines as a novel class of non-covalent CoV Mpro inhibitors that warrant further optimization. nih.gov

| Compound Series | Virus | Target | Activity |

| 1,4,4-Trisubstituted Piperidines | HCoV-229E | Main Protease (Mpro) | Micromolar activity. nih.gov |

| 1,4,4-Trisubstituted Piperidines | SARS-CoV-2 | Main Protease (Mpro) | Micromolar activity confirmed for top compounds. nih.govresearchgate.net |

This table summarizes the findings from the investigation of 1,4,4-trisubstituted piperidines against coronaviruses, highlighting their target and activity.

Studies in Cholinesterase Inhibition

The 1-benzylpiperidine (B1218667) moiety is a cornerstone in the design of cholinesterase inhibitors, which are critical for the symptomatic treatment of Alzheimer's disease (AD). The primary therapeutic strategy involves inhibiting acetylcholinesterase (AChE) and, in some cases, butyrylcholinesterase (BuChE), to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov

Research has focused on synthesizing and evaluating various derivatives of 1-benzylpiperidine for their ability to inhibit these enzymes. A study on benzylpiperidine-linked 1,3-dimethylbenzimidazolinones identified compounds with submicromolar inhibitory concentrations (IC₅₀). For instance, compound 15b showed an IC₅₀ value of 0.39 µM against AChE, while compound 15j was a potent inhibitor of BuChE with an IC₅₀ of 0.16 µM. nih.gov Kinetic studies revealed that these compounds act as competitive inhibitors, binding to the active site of the enzymes. nih.gov

Further investigations into other series of N-benzylpiperidine derivatives have yielded compounds with significant inhibitory potency. documentsdelivered.com In one such series, derivatives were designed where the ester linker of a lead compound was replaced with a more metabolically stable amide linker. researchgate.net This led to the development of analogues like 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide , which demonstrated an in vitro IC₅₀ value of 0.41 µM against AChE. researchgate.net

The versatility of the 1-benzylpiperidine scaffold allows for structural modifications to optimize binding affinity and selectivity for either AChE or BuChE, making it a valuable framework for developing new treatments for neurodegenerative diseases. nih.govnih.gov

Table 1: Cholinesterase Inhibition by Selected 1-Benzylpiperidine Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type |

|---|---|---|---|

| 15b | AChE | 0.39 ± 0.11 | Competitive |

| 15j | BuChE | 0.16 ± 0.04 | Competitive |

| Compound 28 | AChE | 0.41 ± 1.25 | Not Specified |

| Compound 20 | AChE | 5.94 ± 1.08 | Not Specified |

Anticancer Activity and Kinase Inhibition Research

The 1-benzylpiperidine framework is also explored in the context of oncology, particularly in the design of kinase inhibitors. Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. ed.ac.uk

While research on the direct anticancer activity of this compound is unavailable, studies on related structures highlight the potential of the N-benzylpiperidine core. For example, derivatives of (E)-3,5-bis(benzylidene)-4-piperidones, which contain an N-benzyl-4-piperidone core, have demonstrated significant cytotoxic activity against leukemia and colon cancer cell lines. mdpi.com

In the broader field of kinase inhibition, various heterocyclic compounds incorporating benzyl (B1604629) and piperidine-like moieties have been developed. For instance, a novel kinase inhibitor, 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione (MI-1) , has shown potent antineoplastic activity against several human tumor cell lines, including colon carcinoma (HCT116), cervical carcinoma (HeLa), and melanoma (SK-MEL-28). mdpi.com This compound induced apoptosis through a mitochondria-dependent pathway and was found to intercalate with DNA. mdpi.com Another study reported on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones as novel anticancer agents that showed potent inhibitory activity against VEGFR-2, a key kinase involved in angiogenesis. mdpi.com The most active compounds, 7c and 7d , displayed IC₅₀ values of 0.728 µM and 0.503 µM, respectively, against VEGFR-2. mdpi.com

These examples underscore the utility of the benzylpiperidine and related benzyl-heterocycle scaffolds in designing molecules that can interfere with cancer cell proliferation and survival through mechanisms like kinase inhibition and induction of apoptosis.

Table 2: Anticancer and Kinase Inhibitory Activity of Selected Benzyl-Heterocycle Derivatives

| Compound | Cell Line/Target | Activity Type | IC₅₀ / GI₅₀ |

|---|---|---|---|

| MI-1 | HCT116 (Colon) | Cytotoxicity | GI₅₀ = 0.75 µg/mL |

| MI-1/M5 Complex | HCT116 (Colon) | Cytotoxicity | GI₅₀ = 0.67 µg/mL |

| Compound 7c | MCF-7 (Breast) | Cytotoxicity | IC₅₀ = 7.17 µM |

| Compound 7d | MCF-7 (Breast) | Cytotoxicity | IC₅₀ = 2.93 µM |

| Compound 7c | VEGFR-2 | Kinase Inhibition | IC₅₀ = 0.728 µM |

| Compound 7d | VEGFR-2 | Kinase Inhibition | IC₅₀ = 0.503 µM |

Anti-HIV Research

The search for novel antiviral agents is a critical area of pharmaceutical research, and the 1-benzylpiperidine scaffold has been identified as a promising starting point for the development of anti-HIV agents. The mechanism of action for such compounds often involves inhibiting viral entry into host cells.

A patent application describes piperidine derivatives that inhibit the interaction between the viral envelope protein gp120 and the host cell's CD4 receptor, a crucial first step in HIV infection. google.com This class of compounds is intended for the treatment of HIV and related retroviral infections. google.com

Further research has led to the discovery of N-benzyl-N'-(4-piperidinyl)urea derivatives as potent antagonists of the CCR5 co-receptor. researchgate.net CCR5 is another key protein that HIV uses to enter immune cells. By blocking this co-receptor, these compounds effectively prevent viral entry. Modification of the acyl moiety in these lead compounds has resulted in the identification of several new classes of CCR5 antagonists with significant antiviral activity. researchgate.net Although specific efficacy data for this compound is not available, the consistent appearance of the 1-benzylpiperidine structure in compounds with potent anti-HIV activity highlights its importance as a pharmacophore in this therapeutic area.

Biological Target Identification and Mechanistic Elucidation of 1-Benzylpiperidine Derivatives

While specific research on the biological targets of this compound is not extensively detailed in publicly available literature, the broader class of 1-benzylpiperidine derivatives has been the subject of various studies to identify their biological targets and elucidate their mechanisms of action. This article focuses on the established methodologies for such identification and the known mechanistic pathways of related 1-benzylpiperidine compounds in biological systems.

Computational Chemistry Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-Benzylpiperidin-3-yl 3-oxobutanoate, this would involve simulating its interaction with a specific biological target, such as a protein or enzyme. A typical data table in this section would include:

Target Protein (PDB ID): The specific protein being studied.

Binding Affinity (kcal/mol): A measure of the strength of the interaction.

Interacting Amino Acid Residues: Key residues in the protein's binding site that form bonds with the compound.

Types of Interactions: (e.g., Hydrogen bonds, hydrophobic interactions).

No published studies detailing these interactions for this compound were found.

Quantum Chemical Calculations and Reactivity Descriptors

Quantum chemical calculations are used to understand the electronic structure and reactivity of a molecule. These studies provide insights into the molecule's stability, reactivity, and spectroscopic properties. A data table in this section would typically present:

HOMO (Highest Occupied Molecular Orbital) Energy: Related to the molecule's ability to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Related to the molecule's ability to accept electrons.

HOMO-LUMO Gap: An indicator of chemical reactivity.

Mulliken Atomic Charges: Distribution of electron charge among the atoms.

Specific quantum chemical calculation results for this compound are not available in the public domain.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. To build a QSAR model, data on a set of similar compounds, including this compound, would be required. A data table for a QSAR study would typically show:

Model Equation: The mathematical relationship derived.

Statistical Parameters (r², q², F-statistic): Measures of the model's predictive power and statistical significance.

Descriptors: The specific molecular properties used to build the model.

No QSAR studies that include this compound as part of the dataset were identified.

Molecular Dynamics (MD) Simulation Studies of Compound-Protein Complexes

MD simulations provide a detailed view of the dynamic behavior of a molecule over time, such as its interaction with a protein. These simulations can reveal information about the stability of the compound-protein complex and conformational changes. A data table in this section might include:

Root Mean Square Deviation (RMSD): A measure of the stability of the protein and ligand over the simulation time.

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of different parts of the protein.

Binding Free Energy (MM/PBSA or MM/GBSA): A more accurate estimation of binding affinity.

Dominant Interactions over Time: Analysis of persistent interactions during the simulation.

There are no published MD simulation studies for complexes involving this compound.

Analytical Methodologies in Research and Quality Control

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are central to separating "1-Benzylpiperidin-3-yl 3-oxobutanoate" from starting materials, byproducts, and degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques widely employed for this purpose due to their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method for "this compound" requires a systematic approach to optimize the separation of the main compound from any potential impurities. A typical reversed-phase HPLC method would be the initial choice, given the compound's likely polarity.

Method Development:

The development process involves the careful selection and optimization of several parameters to achieve the desired separation.

Column Selection: A C18 column is a common starting point for compounds of intermediate polarity. The choice of particle size (e.g., 5 µm) and column dimensions (e.g., 250 x 4.6 mm) will influence efficiency and analysis time.

Mobile Phase: A gradient elution is often necessary to resolve a range of compounds with differing polarities. A typical mobile phase would consist of an aqueous component (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase is a critical parameter to control the ionization of the basic piperidine (B6355638) nitrogen, thereby affecting retention and peak shape.

Detection: A Diode Array Detector (DAD) is suitable for detecting the aromatic benzyl (B1604629) group, typically at a wavelength around 240 nm.

Flow Rate and Temperature: A flow rate of 1.0 mL/min and a controlled column temperature (e.g., 30 °C) are common starting conditions to ensure reproducibility.

Validation:

Once an optimal method is developed, it must be validated according to established guidelines (e.g., ICH) to ensure its reliability for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | ACE C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Phosphate buffer (pH 7.0) with triethanolamine |

| Mobile Phase B | Methanol |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | DAD at 240 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Note: This table presents a hypothetical method based on common practices for similar compounds and would require experimental optimization.

Ultra-Performance Liquid Chromatography (UPLC) Applications

UPLC represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher pressures. This results in faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC.

The primary applications of UPLC in the context of "this compound" would be for high-throughput screening of reaction conditions, rapid purity assessments, and the analysis of complex impurity profiles. The principles of method development for UPLC are similar to those for HPLC, but with adjustments to flow rates and gradient times to take full advantage of the increased efficiency. A validated UPLC method can significantly accelerate the quality control process in a manufacturing setting.

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of "this compound". Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular structure and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules. For "this compound," both ¹H NMR and ¹³C NMR spectra would be essential for a complete characterization.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity. Key expected signals would include those for the aromatic protons of the benzyl group, the protons of the piperidine ring, and the protons of the 3-oxobutanoate moiety.

¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule, providing further confirmation of the carbon skeleton.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet |

| Benzyl CH₂ | ~3.5 | Singlet |

| Piperidine CH (ester) | ~4.8-5.0 | Multiplet |

| Piperidine CH₂ | 1.5-3.0 | Multiplets |

| Butanoate CH₂ | ~3.4 | Singlet |

| Butanoate CH₃ | ~2.2 | Singlet |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For "this compound," techniques like Electrospray Ionization (ESI) would likely be used to generate the molecular ion. The exact mass measurement from high-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule.

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₆H₂₁NO₃ |

| Molecular Weight | 275.34 g/mol |

| Expected [M+H]⁺ Ion | 276.1594 |

The combination of chromatographic separation with mass spectrometric detection (LC-MS) is a particularly powerful technique. It allows for the separation of "this compound" from its impurities, followed by the determination of the molecular weight of each component, aiding in impurity identification. nih.gov

Structure Activity Relationship Sar Studies and Their Strategic Role

Correlation of Structural Features with Biological Activities

The biological activity of 1-benzylpiperidine (B1218667) derivatives is intricately linked to their structural components: the benzyl (B1604629) group, the piperidine (B6355638) ring, and various substituents. The basic nitrogen atom of the piperidine ring is often crucial for activity. For instance, in a series of acetylcholinesterase (AChE) inhibitors, the N-benzoylpiperidine derivative was found to be almost inactive, highlighting the importance of the basicity of the piperidine nitrogen for potent inhibition. nih.gov

Modifications to the benzyl portion of the scaffold also significantly influence activity. In one study, halogen substituents at the 3-position of the aromatic ring in the benzylpiperidine moiety did not improve activity towards AChE. mdpi.com This suggests that electronic and steric properties at this position are not primary drivers for enhanced inhibition in that particular series.

Furthermore, the nature of the group attached to the piperidine ring is a key determinant of biological response. For example, replacing a 2-isoindoline moiety with an indanone group in certain analogues resulted in compounds that retained high potency as AChE inhibitors. nih.gov This indicates that the indanone moiety can effectively mimic the binding interactions of the original, more rigid isoindoline (B1297411) structure.

Systematic Structural Modifications and Their Impact on Potency and Selectivity

Systematic structural modifications of the 1-benzylpiperidine framework have been explored to optimize potency and selectivity for specific biological targets, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

One common strategy involves altering the substituents on an attached benzamide (B126) ring. A study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives demonstrated that introducing a bulky moiety at the para-position of the benzamide group led to a substantial increase in anti-AChE activity. nih.gov Further enhancement was observed when an alkyl or phenyl group was added to the nitrogen atom of the benzamide. nih.gov This culminated in the development of compound 21 (1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride), which was found to be one of the most potent AChE inhibitors, with an IC50 of 0.56 nM and an 18,000-fold greater affinity for AChE over BuChE. nih.gov

Another approach involves modifying the linker between the piperidine and another cyclic moiety. In a series of pyridazine (B1198779) derivatives, introducing a lipophilic environment at the C-5 position of the pyridazine ring was favorable for both AChE-inhibitory activity and selectivity against BuChE. nih.gov Among these, the indenopyridazine derivative 4g was the most potent inhibitor with an IC50 of 10 nM. nih.gov

The table below summarizes the impact of specific structural modifications on the inhibitory activity of selected 1-benzylpiperidine derivatives against cholinesterases.

| Compound | Modification | Target | IC50 | Selectivity (BuChE/AChE) |

| 19 | Fluorine at para-position of 2-phenylacetate moiety | AChE | 5.10 ± 0.24 µM | - |

| 19 | Fluorine at para-position of 2-phenylacetate moiety | BuChE | 26.78 ± 0.81 µM | - |

| 21 | 4'-(benzylsulfonyl)benzoyl-N-methylamino group | AChE | 0.56 nM | 18,000 |

| 4c | 5-methyl-6-phenylpyridazine group | AChE | 21 nM | >24 |

| 4g | Indenopyridazine group | AChE | 10 nM | - |

| 13e (E2020) | 5,6-dimethoxy-1-oxoindan-2-yl)methyl group | AChE | 5.7 nM | 1250 |

Data sourced from multiple studies. nih.govmdpi.comnih.govnih.gov

These results demonstrate that strategic modifications, such as adding bulky, lipophilic, or specific functional groups at key positions, can dramatically enhance the potency and selectivity of 1-benzylpiperidine derivatives. nih.govnih.govacs.org

Exploration of Key Pharmacophoric Elements within the 1-Benzylpiperidine Scaffold

A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For 1-benzylpiperidine derivatives, particularly those targeting acetylcholinesterase, several key pharmacophoric elements have been identified.

The Basic Piperidine Nitrogen: A protonatable nitrogen atom on the piperidine ring is a critical feature. nih.gov It is believed to interact with the anionic site of the AChE enzyme, anchoring the inhibitor in the active site gorge. The loss of activity observed when this nitrogen's basicity is reduced (e.g., in N-benzoylpiperidine derivatives) supports its importance. nih.gov

The Benzyl Group: The benzyl moiety is thought to engage in hydrophobic interactions, often with residues in the peripheral anionic site (PAS) or the mid-gorge of the AChE active site. mdpi.com While substitutions on this ring can modulate activity, the core benzyl structure itself is a key component for binding.

An Aromatic or Lipophilic Moiety: A second aromatic or bulky lipophilic group, connected to the piperidine ring (often at the 4-position), is another essential element. mdpi.comacs.org This group interacts with key amino acid residues within the catalytic active site (CAS) of AChE. The dramatic increase in potency seen with the introduction of moieties like the 4'-(benzylsulfonyl)benzoyl group or the indanone ring system underscores the significance of this pharmacophoric feature. nih.govnih.gov

These elements—a basic nitrogen, a benzyl group for hydrophobic interactions, and a distinct functional moiety for interacting with the catalytic site—constitute the core pharmacophore for many biologically active 1-benzylpiperidine derivatives.

Future Research Directions and Translational Perspectives

Advancements in Synthetic Efficiency and Accessibility

The development of efficient and accessible synthetic routes is paramount for the thorough investigation of any new chemical entity. For 1-Benzylpiperidin-3-yl 3-oxobutanoate, future research will likely focus on optimizing its production to facilitate broader biological screening and derivatization.

Future Synthetic Strategies: Modern synthetic organic chemistry offers a plethora of tools to enhance the efficiency and accessibility of such compounds. Key areas for future development include:

Catalytic Methods: The use of metal- and organocatalysis is a promising avenue for developing more efficient syntheses of piperidine (B6355638) derivatives. proquest.com These methods can offer higher yields, greater stereoselectivity, and milder reaction conditions compared to classical approaches.

Green Chemistry Approaches: Future syntheses will likely incorporate principles of green chemistry, such as the use of non-toxic catalysts, aqueous reaction media, and solvent-free reactions, to minimize environmental impact. ajchem-a.com

Flow Chemistry: Continuous flow synthesis presents an opportunity for the scalable and safe production of this compound and its analogs. This technology can offer precise control over reaction parameters, leading to improved yields and purity.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Advantages | Disadvantages |

| Traditional Multi-step Synthesis | Well-established procedures | Time-consuming, lower overall yields, harsh conditions |

| Catalytic Methods | Higher yields, stereoselectivity, milder conditions | Catalyst cost and sensitivity |

| Green Chemistry Approaches | Environmentally friendly, reduced waste | May require significant optimization |

| Flow Chemistry | Scalable, improved safety and control | High initial equipment cost |

Broadening the Scope of Biological Applications

The piperidine nucleus is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities. researchgate.netnih.gov This suggests that this compound could be a valuable scaffold for drug discovery across multiple therapeutic areas.

Potential Therapeutic Areas: Based on the known pharmacology of piperidine-containing compounds, future research could explore the activity of this compound in the following areas:

Neurodegenerative Disorders: Many piperidine derivatives interact with targets in the central nervous system, showing potential for the treatment of conditions like Alzheimer's disease. ajchem-a.com

Cancer Therapy: The piperidine ring is a key component of several anticancer agents. ajchem-a.com

Infectious Diseases: The antimicrobial properties of piperidine derivatives are well-documented, suggesting potential applications in combating bacterial and fungal infections. mdpi.com

Pain Management: The benzylpiperidine moiety is found in molecules with affinity for sigma receptors, which are targets for the development of novel analgesics. nih.gov

Structure-Activity Relationship (SAR) Studies: A crucial aspect of broadening the biological applications will be the systematic exploration of the structure-activity relationships of this compound. This will involve the synthesis and screening of a library of analogs with modifications at key positions, such as:

Substitution on the benzyl (B1604629) group.

Modification of the piperidine ring.

Alterations to the 3-oxobutanoate side chain.

These studies will provide valuable insights into the structural requirements for desired biological activity and selectivity.

Integration of Advanced Computational and Experimental Approaches for Discovery

The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery. For this compound, integrating these approaches will be essential for accelerating the identification of promising lead compounds.

Computational Modeling: In silico methods can be employed to predict the physicochemical properties, pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion), and potential biological targets of this compound and its derivatives. unisi.it Techniques such as molecular docking and molecular dynamics simulations can provide insights into the binding interactions of these compounds with specific protein targets. nih.gov Theoretical studies, such as density functional theory (DFT), can be used to understand the molecule's electronic structure and reactivity, aiding in the design of new analogs with improved properties. nih.govnih.gov

High-Throughput Screening (HTS): Experimental validation of computational predictions can be achieved through high-throughput screening assays. These automated platforms allow for the rapid testing of large numbers of compounds against a panel of biological targets, enabling the efficient identification of active molecules.

The integration of these advanced approaches can be visualized in the following workflow:

Virtual Screening: A library of virtual compounds based on the this compound scaffold is generated and computationally screened against various biological targets.

Synthesis of Hits: The most promising candidates identified through virtual screening are then synthesized.

Experimental Validation: The synthesized compounds are tested in relevant biological assays to confirm their activity and determine their potency and selectivity.

Iterative Optimization: The experimental data is used to refine the computational models, and the cycle is repeated to design and identify compounds with improved therapeutic potential.

By embracing these future research directions, the scientific community can unlock the full potential of this compound as a valuable scaffold in the ongoing quest for new and effective therapeutic agents.

Q & A

Q. Given limited toxicological data, how should acute toxicity be assessed for this compound?

- Methodological Answer : Conduct tiered testing:

- In Vitro : Use MTT assays on human hepatocytes (e.g., HepG2) to estimate IC.

- In Vivo : Administer graded doses (10–1000 mg/kg) to rodent models (OECD Guideline 423), monitoring for neurotoxicity or organ damage. Reference SDS precautions for benzylpiperidine analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.